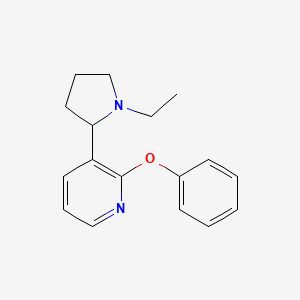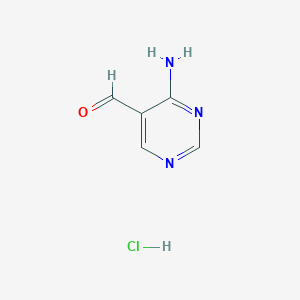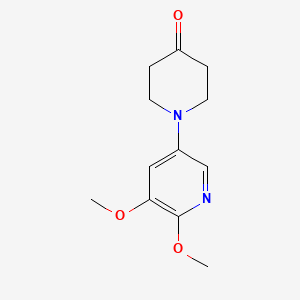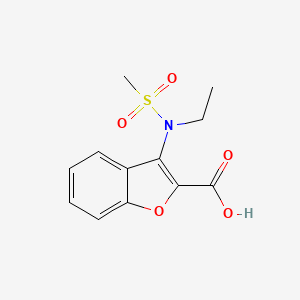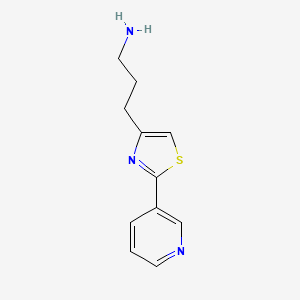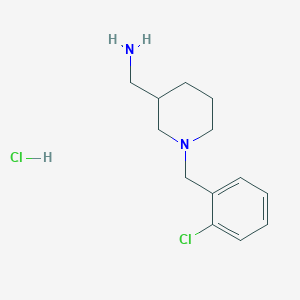![molecular formula C12H14N4O2 B11806297 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring attached to an imidazo[1,5-a]pyrimidine core, which is further substituted with a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives. Substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, imidazopyrimidines are known to act as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors, and antibacterial agents . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms in the pyridine ring.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings compared to imidazo[1,5-a]pyrimidines.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds include a benzene ring fused to the imidazo[1,2-a]pyrimidine core, providing additional structural complexity.
Uniqueness
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which includes a piperidine ring and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H14N4O2 |
|---|---|
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
4-piperidin-4-ylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)10-11-14-6-3-9(16(11)7-15-10)8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H,17,18) |
InChI-Schlüssel |
BJHAMBRJDBSACJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=NC3=C(N=CN23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
